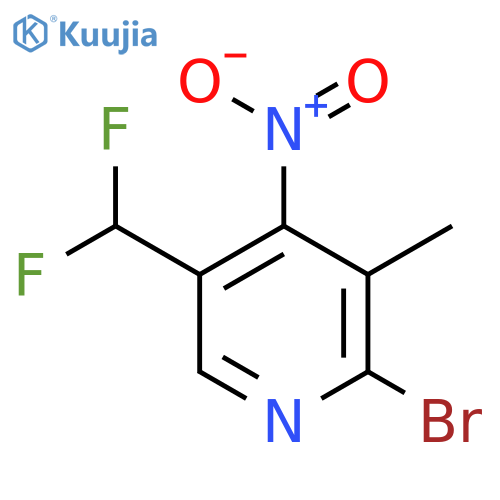

Cas no 1807022-78-1 (2-Bromo-5-(difluoromethyl)-3-methyl-4-nitropyridine)

1807022-78-1 structure

商品名:2-Bromo-5-(difluoromethyl)-3-methyl-4-nitropyridine

CAS番号:1807022-78-1

MF:C7H5BrF2N2O2

メガワット:267.027607679367

CID:4861663

2-Bromo-5-(difluoromethyl)-3-methyl-4-nitropyridine 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-5-(difluoromethyl)-3-methyl-4-nitropyridine

-

- インチ: 1S/C7H5BrF2N2O2/c1-3-5(12(13)14)4(7(9)10)2-11-6(3)8/h2,7H,1H3

- InChIKey: KKVBDPHKFJOZNQ-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C)C(=C(C=N1)C(F)F)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 224

- トポロジー分子極性表面積: 58.7

- 疎水性パラメータ計算基準値(XlogP): 2.7

2-Bromo-5-(difluoromethyl)-3-methyl-4-nitropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029059471-500mg |

2-Bromo-5-(difluoromethyl)-3-methyl-4-nitropyridine |

1807022-78-1 | 97% | 500mg |

$1,678.90 | 2022-03-31 | |

| Alichem | A029059471-1g |

2-Bromo-5-(difluoromethyl)-3-methyl-4-nitropyridine |

1807022-78-1 | 97% | 1g |

$3,099.20 | 2022-03-31 | |

| Alichem | A029059471-250mg |

2-Bromo-5-(difluoromethyl)-3-methyl-4-nitropyridine |

1807022-78-1 | 97% | 250mg |

$988.80 | 2022-03-31 |

2-Bromo-5-(difluoromethyl)-3-methyl-4-nitropyridine 関連文献

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

1807022-78-1 (2-Bromo-5-(difluoromethyl)-3-methyl-4-nitropyridine) 関連製品

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量